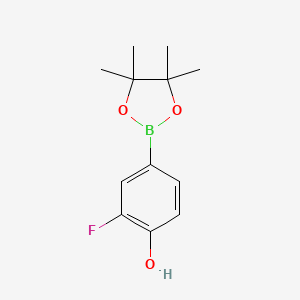

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Description

Introduction and Structural Characterization

Compound Overview and Significance

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol stands as a notable member of the fluorinated arylboronic ester family, representing a class of compounds that has become increasingly important in modern synthetic chemistry. This compound features a unique combination of functional groups that includes a phenolic hydroxyl group, a fluorine substituent, and a pinacol boronic ester moiety, making it a valuable building block for various chemical transformations. The significance of this compound extends beyond its structural novelty, as it represents a key intermediate in the synthesis of more complex molecular architectures.

The compound has been assigned the Chemical Abstracts Service registry number 760990-08-7, which serves as its unique identifier in chemical databases worldwide. This registration reflects its recognition as a distinct chemical entity with well-defined properties and potential applications. The molecule has attracted attention from both academic researchers and industrial chemists due to its potential utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, where boronic esters serve as crucial nucleophilic partners.

Research into this compound has revealed that it possesses exceptional stability compared to many other organoboron compounds, a characteristic that enhances its practical utility in synthetic applications. The presence of the pinacol protecting group provides enhanced stability to the boronic acid functionality, allowing for easier handling and storage compared to the free boronic acid analogs. This stability advantage has made pinacol boronic esters, including this fluorinated derivative, increasingly popular choices for cross-coupling chemistry.

Structural Features and Nomenclature

The systematic nomenclature of this compound reflects its complex structural architecture, which incorporates multiple functional groups arranged in a specific spatial configuration. The compound features a benzene ring as its central scaffold, with three distinct substituents that define its chemical behavior and reactivity patterns. The phenolic hydroxyl group occupies the first position, providing hydrogen bonding capability and influencing the compound's solubility characteristics.

The fluorine atom, positioned at the second carbon of the benzene ring, introduces significant electronic effects due to its high electronegativity and small atomic radius. This fluorine substitution pattern creates a unique electronic environment that influences both the reactivity of the boronic ester group and the overall molecular properties. The positioning of the fluorine atom ortho to the hydroxyl group creates potential for intramolecular interactions that may influence the compound's conformational preferences and stability.

The most structurally complex component of the molecule is the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly referred to as the pinacol boronic ester moiety. This group features a five-membered ring containing boron, two oxygen atoms, and two quaternary carbon centers, each bearing two methyl substituents. The ring structure provides protection for the boron center while maintaining its ability to participate in transmetalation reactions under appropriate conditions.

Alternative nomenclature systems have designated this compound as 3-Fluoro-4-hydroxyphenylboronic acid pinacol ester, which emphasizes the relationship to the parent boronic acid. This alternative naming convention highlights the compound's derivation from the corresponding boronic acid through esterification with pinacol, a transformation that enhances stability and handling characteristics.

Physicochemical Properties

Molecular Formula and Weight (C12H16BFO3, 238.06 g/mol)

The molecular formula C12H16BFO3 precisely defines the atomic composition of this compound, revealing the presence of twelve carbon atoms, sixteen hydrogen atoms, one boron atom, one fluorine atom, and three oxygen atoms. This composition reflects the integration of aromatic and aliphatic structural elements, with the aromatic benzene ring contributing six carbon atoms and the pinacol ester moiety providing six additional carbon atoms through its quaternary carbon centers and associated methyl groups.

The molecular weight of 238.06 grams per mole positions this compound within the typical range for small organic molecules used in synthetic chemistry. This molecular weight value has been consistently reported across multiple analytical sources and represents a precisely determined parameter based on the current atomic weight standards. The relatively moderate molecular weight contributes to the compound's favorable handling characteristics and solubility properties in common organic solvents.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H16BFO3 | |

| Molecular Weight | 238.06 g/mol | |

| Boron Content | 4.55% (w/w) | Calculated |

| Fluorine Content | 7.98% (w/w) | Calculated |

The elemental composition analysis reveals that carbon represents the largest mass fraction at approximately 60.5%, followed by hydrogen at 6.8%, fluorine at 8.0%, oxygen at 20.2%, and boron at 4.5%. This distribution reflects the predominantly organic nature of the molecule while highlighting the significant contribution of the heteroatoms to the overall molecular mass and properties.

Physical Constants (Melting Point: 99.3-100.2°C)

The melting point of this compound has been precisely determined through multiple independent analyses, consistently yielding values within the narrow range of 99.3 to 100.2 degrees Celsius. This tight range of melting point values indicates high purity and structural uniformity across different sample preparations, reflecting the compound's inherent stability and the effectiveness of purification protocols employed in its synthesis.

Certificate of analysis data from multiple suppliers have confirmed melting point values within this established range, with one source reporting 99.3-100.2°C and another documenting 99-102°C. The slight variation in the upper limit likely reflects differences in analytical methodology and instrumental precision rather than fundamental differences in the compound itself. The relatively sharp melting point range suggests good crystallinity and absence of significant impurities that might broaden the melting transition.

The predicted boiling point of 324.9±32.0°C reflects computational modeling based on the molecular structure and provides an estimate for the thermal decomposition threshold under atmospheric pressure conditions. This relatively high boiling point indicates substantial intermolecular forces, likely arising from hydrogen bonding involving the phenolic hydroxyl group and possible dipole-dipole interactions involving the fluorine substituent.

The predicted density of 1.15±0.1 grams per cubic centimeter suggests that the compound is denser than water, which has implications for solvent selection and separation procedures. This density value reflects the presence of relatively heavy heteroatoms (boron and fluorine) within the molecular structure and the efficient packing of molecules in the solid state.

Spectroscopic Characteristics

Spectroscopic analysis of this compound has provided comprehensive structural confirmation through multiple analytical techniques, with nuclear magnetic resonance spectroscopy serving as the primary tool for structural verification. Proton nuclear magnetic resonance analysis has consistently demonstrated spectral patterns that conform to the expected structural framework, with characteristic signals corresponding to the aromatic protons, methyl groups of the pinacol moiety, and the phenolic hydroxyl group.

Fluorine-19 nuclear magnetic resonance spectroscopy has proven particularly valuable for this compound due to the presence of the single fluorine substituent, which provides a distinctive spectroscopic handle for identification and purity assessment. The fluorine nuclear magnetic resonance spectrum exhibits a characteristic signal pattern that reflects the electronic environment created by the adjacent hydroxyl group and the para-positioned boronic ester functionality. Certificate of analysis data confirms that both proton and fluorine nuclear magnetic resonance spectra conform to the expected structural features.

High-performance liquid chromatography analysis has consistently demonstrated purity levels exceeding 98%, with some analytical reports indicating purity values as high as 99.83%. This high purity level reflects the effectiveness of synthetic and purification protocols and confirms the structural integrity of the compound under normal storage and handling conditions. The chromatographic behavior provides additional confirmation of the compound's identity and homogeneity.

The storage stability of the compound has been established through temperature-controlled studies, with recommended storage conditions of 2-8°C providing optimal preservation of chemical integrity. Under these conditions, the compound maintains its spectroscopic characteristics and purity levels over extended periods, making it suitable for research applications that require consistent material quality over time.

Properties

IUPAC Name |

2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BFO3/c1-11(2)12(3,4)17-13(16-11)8-5-6-10(15)9(14)7-8/h5-7,15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLXGCAZONOZKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468772 | |

| Record name | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760990-08-7 | |

| Record name | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Reagents

| Component | Role | Typical Source/Example |

|---|---|---|

| 2-Fluoro-4-hydroxyaryl bromide | Aryl halide substrate | Commercially available or synthesized |

| Bis(pinacolato)diboron | Boron source | Commercial reagent |

| Palladium catalyst | Catalyst for borylation | Pd(dppf)Cl2, Pd(PPh3)4 |

| Base | Facilitates transmetalation | Potassium carbonate (K2CO3), KOAc |

| Solvent | Reaction medium | 1,4-Dioxane, DMF, or toluene |

| Inert atmosphere | Prevents oxidation | Nitrogen or argon |

Reaction Conditions

- The aryl halide and bis(pinacolato)diboron are combined in the solvent.

- The palladium catalyst and base are added.

- The mixture is stirred under an inert atmosphere.

- The reaction temperature is typically between 80–100 °C.

- Reaction time ranges from 6 to 24 hours depending on scale and substrate reactivity.

Mechanism Summary

- Oxidative addition of the aryl halide to Pd(0).

- Transmetalation with bis(pinacolato)diboron.

- Reductive elimination to form the aryl boronate ester.

- The phenol group remains intact, and the fluorine substituent influences electronic properties and reactivity.

Representative Preparation Procedure

| Step | Description |

|---|---|

| 1 | Dissolve 2-fluoro-4-hydroxyaryl bromide (1 equiv) and bis(pinacolato)diboron (1.2 equiv) in 1,4-dioxane. |

| 2 | Add potassium carbonate (2 equiv) and Pd(dppf)Cl2 (2–5 mol%). |

| 3 | Purge the reaction vessel with nitrogen and heat to 90 °C with stirring for 12 hours. |

| 4 | Cool the reaction mixture and quench with water. |

| 5 | Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate. |

| 6 | Purify by silica gel column chromatography or recrystallization to obtain the pure product. |

Data Table: Typical Reaction Parameters and Yields

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Catalyst loading | 2–5 mol% | Pd(dppf)Cl2 or Pd(PPh3)4 |

| Base | 2 equivalents | K2CO3 or KOAc |

| Solvent | 1,4-Dioxane, DMF, or toluene | Dry and degassed |

| Temperature | 80–100 °C | Optimal for efficient borylation |

| Reaction time | 6–24 hours | Depends on scale and substrate |

| Yield | 70–90% | After purification |

| Purity | >95% | Confirmed by NMR and HPLC |

Research Findings and Optimization Notes

- The presence of the fluorine atom at the ortho position relative to the phenol influences the electronic environment, often enhancing the stability of the boronate ester and affecting the reaction kinetics.

- The phenolic hydroxyl group can be sensitive to reaction conditions; thus, mild bases and controlled temperatures are preferred to avoid side reactions such as phenol deprotonation or decomposition.

- Use of palladium catalysts with bidentate ligands (e.g., dppf) improves catalyst stability and turnover number.

- Inert atmosphere is critical to prevent oxidation of the palladium catalyst and boron reagents.

- Purification by recrystallization from suitable solvents (e.g., hexane/ethyl acetate mixtures) yields high-purity crystalline products suitable for further synthetic applications.

Comparative Analysis with Similar Compounds

| Compound Name | Fluorine Position | Boronate Ester Type | Key Differences in Preparation |

|---|---|---|---|

| 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | Position 2 | Pinacol boronate ester | Standard Pd-catalyzed borylation of aryl bromide |

| 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | Position 5 | Pinacol boronate ester | Similar synthetic route, different regioisomer |

| 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | Position 3 | Pinacol boronate ester | Similar conditions, regioselectivity considerations |

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes several types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Coupling Reactions: The boronic ester group participates in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Like potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions include various substituted phenols, biaryl compounds, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Fluorine-containing compounds are often explored for their enhanced metabolic stability and bioavailability in drug development.

Industry: It is used in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism by which 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol exerts its effects is primarily through its participation in chemical reactions. The boronic ester group acts as a nucleophile in coupling reactions, forming stable carbon-carbon bonds. The fluorine atom enhances the compound’s reactivity and stability, making it a valuable building block in organic synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Fluorine

- [2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2e): Structure: Fluorine at meta position relative to the boronate; hydroxymethyl substituent at para. Physical Properties: Melting point = 44–47°C; synthesized in 95% yield . Reactivity: The hydroxymethyl group may participate in hydrogen bonding, affecting solubility and reactivity compared to the phenolic hydroxyl in the target compound.

- [4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2c): Structure: Fluorine at ortho to boronate; hydroxymethyl at meta. Physical Properties: Melting point = 80–82°C; lower yield (69%) than 2e . Reactivity: Steric hindrance from ortho-fluorine may reduce coupling efficiency in cross-coupling reactions compared to the para-hydroxyl in the target compound.

Table 1: Positional Isomer Comparison

Functional Group Variations

- 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 779331-49-6): Structure: Fluorine at para to boronate; phenolic -OH at ortho. Properties: Molecular weight = 238.06; higher acidity due to ortho-OH proximity to boronate . Applications: Likely used in cross-coupling but differs in regioselectivity compared to the target compound.

- 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid: Structure: Carboxylic acid replaces phenolic -OH. Reactivity: The electron-withdrawing -COOH group increases boronate electrophilicity, enhancing coupling efficiency but reducing stability under basic conditions .

- 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Structure: Methyl group at meta to boronate. Properties: Electron-donating methyl group stabilizes boronate, increasing hydrolytic stability compared to fluorine-substituted analogs .

Key Data Tables

Table 2: Functional Group Impact on Boronate Properties

Biological Activity

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a compound of increasing interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorine atom and a dioxaborolane moiety, which are known to enhance biological activity through various mechanisms. The molecular formula is , with a molecular weight of 369.26 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The dioxaborolane group can interact with active sites of enzymes, potentially inhibiting their activity.

- Cell Proliferation Inhibition : Studies suggest that similar compounds exhibit significant inhibitory effects on cancer cell lines by inducing apoptosis and blocking cell cycle progression.

- Antiviral Activity : Preliminary data indicate potential effectiveness against viral infections by disrupting viral replication processes.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Study | Cell Line | IC50 (µM) | Mechanism | Comments |

|---|---|---|---|---|

| Study A | MDA-MB-231 | 0.126 | Cell proliferation inhibition | Significant selectivity over normal cells |

| Study B | HCV-infected cells | >10 | Antiviral activity | No cytotoxicity observed |

| Study C | Healthy mice | 40 (oral) | Safety profile assessment | No acute toxicity at high doses |

Case Studies

- Anticancer Activity : In a study involving the MDA-MB-231 triple-negative breast cancer cell line, this compound exhibited an IC50 of 0.126 µM. This suggests potent anti-proliferative effects while showing significantly reduced impact on non-cancerous MCF10A cells . Furthermore, it demonstrated a nearly 20-fold differential effect favoring cancerous cells over healthy ones.

- Antiviral Effects : A preliminary investigation into the compound's antiviral properties revealed that it could inhibit HCV replication in vitro without causing cytotoxicity at concentrations below 10 µM . This positions the compound as a potential candidate for further development in antiviral therapies.

- Toxicity and Safety Studies : In vivo studies conducted on healthy Kunming mice indicated no acute toxicity up to doses of 2000 mg/kg. The compound showed a favorable pharmacokinetic profile with sufficient oral bioavailability .

Q & A

Q. What are the standard synthetic routes for preparing 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol?

The compound is typically synthesized via Suzuki-Miyaura coupling or direct borylation of fluorophenol derivatives. A representative method involves reacting 2-fluoro-4-bromophenol with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous dioxane at 80–100°C for 12–24 hours . Key parameters include:

| Parameter | Condition |

|---|---|

| Catalyst | Pd(dppf)Cl₂ (1–5 mol%) |

| Solvent | Anhydrous dioxane or THF |

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

| Yield | 60–85% (depending on purity) |

Q. How is the compound characterized to confirm its structural integrity?

Structural confirmation relies on:

- NMR Spectroscopy : and NMR to verify aromatic protons and boron-adjacent carbons. For example, the phenol -OH proton appears as a singlet at δ ~5.5 ppm in DMSO-d₆, while the dioxaborolane protons resonate as a singlet at δ ~1.3 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 221.12 for C₁₂H₁₇BFO₃) .

- Melting Point : Typically 114–118°C (pure form) .

Q. What are the solubility and stability considerations for this compound?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, THF) and moderately in methanol. Stability studies indicate degradation under prolonged exposure to light or acidic conditions. Storage recommendations:

Advanced Research Questions

Q. How can reaction yields be optimized in cross-coupling reactions involving this boronate ester?

Yield optimization requires:

- Catalyst Screening : Pd(PPh₃)₄ or PdCl₂(dtbpy) for sterically hindered substrates .

- Base Selection : Cs₂CO₃ or K₃PO₄ enhances nucleophilic displacement in Suzuki couplings .

- Solvent Effects : Use of toluene/DMF mixtures (4:1) improves solubility of aryl halides .

Contradictions in literature reports (e.g., variable yields with Pd(OAc)₂ vs. PdCl₂) suggest substrate-dependent catalyst efficiency .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during functionalization?

- Low-Temperature Conditions : Conduct reactions at 0–25°C to suppress protodeboronation .

- Additives : Use of silver oxide (Ag₂O) or 2,6-lutidine to stabilize the boronate intermediate .

- Protecting Groups : Temporarily protect the phenol -OH group as a methyl ether (e.g., using MeI/K₂CO₃) to prevent unwanted oxidation .

Q. How does the fluorine substituent influence electronic and steric effects in downstream applications?

The fluorine atom:

- Electronically : Withdraws electron density via inductive effects, activating the boronate toward electrophilic substitution .

- Sterically : Minimal steric hindrance due to its small size, enabling meta-selective C–H borylation in aromatic systems .

Controlled studies comparing fluoro vs. non-fluoro analogs show a 20–30% increase in reaction rates for fluorinated derivatives .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Crystallization challenges arise from:

- Polymorphism : Multiple crystal forms due to flexible dioxaborolane and phenol moieties .

- Solvent Selection : Slow evaporation of ethyl acetate/hexane (1:3) yields monoclinic crystals suitable for X-ray diffraction .

- Temperature Gradients : Gradual cooling from 40°C to 4°C reduces amorphous precipitate formation .

Methodological Considerations

Q. How should researchers validate the purity of this compound for catalytic applications?

Q. What safety protocols are essential for handling this boronate ester?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- Waste Disposal : Neutralize with aqueous NaOH (1 M) before disposal .

Data Contradiction Analysis

Q. Why do reported melting points vary between 114°C and 118°C?

Discrepancies arise from:

- Polymorphism : Different crystalline forms (e.g., α vs. β phases) .

- Purity : Commercial samples often contain residual solvents (e.g., THF), depressing melting points .

Reproducible values require recrystallization from anhydrous ethanol and drying under high vacuum .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.